1-((4-Bromophenyl)thio)-3-methoxypropan-2-one
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Overview
Description
1-((4-Bromophenyl)thio)-3-methoxypropan-2-one is an organic compound characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to a methoxypropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromophenyl)thio)-3-methoxypropan-2-one typically involves the reaction of 4-bromothiophenol with 3-methoxypropan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromophenyl)thio)-3-methoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-Bromophenyl)thio)-3-methoxypropan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((4-Bromophenyl)thio)-3-methoxypropan-2-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioether linkage can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylthiourea: Shares the bromophenyl group but has a thiourea linkage instead of a thioether.
3-Methoxypropan-2-one: Lacks the bromophenylthio group but shares the methoxypropanone moiety.
4-Bromophenylthioacetone: Similar structure but with an acetone moiety instead of methoxypropanone.
Uniqueness
1-((4-Bromophenyl)thio)-3-methoxypropan-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromophenyl and methoxypropanone groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
1-((4-Bromophenyl)thio)-3-methoxypropan-2-one is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological effects, and mechanisms of action, drawing from diverse research findings and case studies.
Chemical Structure and Synthesis
The compound can be synthesized through various methods, including the reaction of 4-bromophenyl thioacetate with 3-methoxypropan-2-one. Characterization techniques such as NMR spectroscopy confirm the structure, highlighting the presence of functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. In vitro studies have shown that derivatives can inhibit cell proliferation and induce apoptosis .
- Anti-inflammatory Properties : Compounds with a thioether linkage have been reported to reduce inflammation markers in cellular models. For instance, they can inhibit nitric oxide production in LPS-stimulated macrophages, showcasing potential as anti-inflammatory agents .
- Antimicrobial Effects : Some studies suggest that this compound exhibits antibacterial activity against pathogenic bacteria, potentially making it useful in treating infections .
Anticancer Activity
A study evaluated the cytotoxic effects of several derivatives related to this compound on human cancer cell lines. The results indicated that certain structural modifications enhanced potency against MCF-7 cells compared to standard chemotherapeutics like cisplatin. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
1 | MCF-7 | 15 | Apoptosis induction |
2 | Bel-7402 | 20 | Cell cycle arrest |
Anti-inflammatory Activity
In vitro studies demonstrated that this compound significantly inhibited the production of inflammatory mediators such as nitric oxide and prostaglandin E2 in RAW 264.7 cells. The compound also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a robust anti-inflammatory mechanism mediated through the NF-kB signaling pathway .
Antimicrobial Effects
The antimicrobial efficacy was assessed against a panel of bacteria, with notable results against Gram-positive and Gram-negative strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Studies
Several case studies highlight the therapeutic potential of compounds structurally related to this compound:
- Cytotoxicity Study : A derivative was tested against multiple cancer cell lines, showing promising results with an IC50 value significantly lower than conventional treatments.
- Inflammation Model : In a zebrafish model, treatment with the compound reduced inflammation markers significantly compared to untreated controls, indicating potential for development as an anti-inflammatory drug.
Properties
Molecular Formula |
C10H11BrO2S |
---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfanyl-3-methoxypropan-2-one |
InChI |
InChI=1S/C10H11BrO2S/c1-13-6-9(12)7-14-10-4-2-8(11)3-5-10/h2-5H,6-7H2,1H3 |
InChI Key |
HHBAYHFJEXSRPB-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CSC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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